molecular formula C7H8NNaO2S B095972 Sodium P-toluenesulfonamide CAS No. 18522-92-4

Sodium P-toluenesulfonamide

Cat. No. B095972
CAS RN: 18522-92-4
M. Wt: 193.2 g/mol
InChI Key: VTLHPYXKUOESEM-UHFFFAOYSA-N
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Patent
US07692015B2

Procedure details

To a stirred solution of sodium ethoxide (23.8 g) in ethanol (anhydrous, 400 ml) is added toluene-4-sulfonamide (60 g) around 50 C. The formed slurry is heated up to reflux for 2 hours and then cooled to 20° C. The precipitated solid is collected by filtration, rinsed with anhydrous ethanol and dried under vacuum with nitrogen flow to give toluene-4-sulfonamide monosodium salt (61.3 g, yield: 90.6%).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+:4].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1>C(O)C>[Na+:4].[C:5]1([CH3:15])[CH:6]=[CH:7][C:8]([S:11]([NH-:14])(=[O:12])=[O:13])=[CH:9][CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The formed slurry is heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by filtration
WASH
Type
WASH
Details
rinsed with anhydrous ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum with nitrogen flow

Outcomes

Product
Name
Type
product
Smiles
[Na+].C1(=CC=C(C=C1)S(=O)(=O)[NH-])C
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.